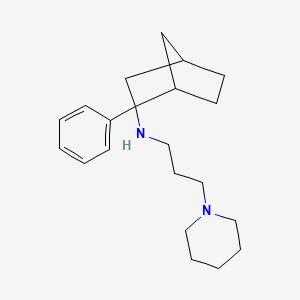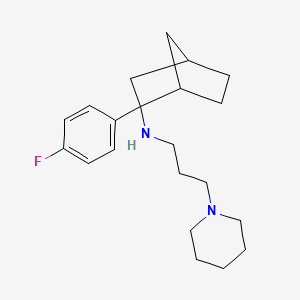
Bicyclo-heptan-2-amine derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo-heptan-2-amine derivative 2 is a compound belonging to the bicyclo[2.2.1]heptane family. These compounds are known for their unique structural features, which include a bicyclic framework that imparts significant rigidity and stability. Bicyclo-heptan-2-amine derivatives have been studied for their potential pharmacological activities, particularly as antagonists at N-methyl-D-aspartate (NMDA) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo-heptan-2-amine derivatives typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. For instance, the reaction of cyclopentadiene with an appropriate dienophile can yield the bicyclo[2.2.1]heptane skeleton . Subsequent functionalization steps, such as amination, can introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of bicyclo-heptan-2-amine derivatives may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. For example, the use of chiral Lewis acids can lead to enantioselective synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: Bicyclo-heptan-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or imines to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo-heptan-2-amine can yield bicyclo-heptan-2-one, while reduction can produce bicyclo-heptan-2-amine .
Scientific Research Applications
Bicyclo-heptan-2-amine derivatives have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo-heptan-2-amine derivatives involves their interaction with specific molecular targets. For instance, as NMDA receptor antagonists, these compounds bind to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and provide neuroprotective effects . The pathways involved include the regulation of ion flow and neurotransmitter release at excitatory synapses .
Comparison with Similar Compounds
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.
Comparison: Bicyclo-heptan-2-amine derivatives are unique due to their rigid bicyclic structure, which imparts stability and selectivity in receptor binding. Compared to memantine and ketamine, these derivatives may offer different pharmacokinetic profiles and therapeutic indexes .
Properties
Molecular Formula |
C21H31FN2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C21H31FN2/c22-20-9-7-18(8-10-20)21(16-17-5-6-19(21)15-17)23-11-4-14-24-12-2-1-3-13-24/h7-10,17,19,23H,1-6,11-16H2 |
InChI Key |
DJXNOCLZKSUJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


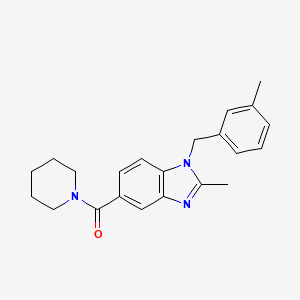

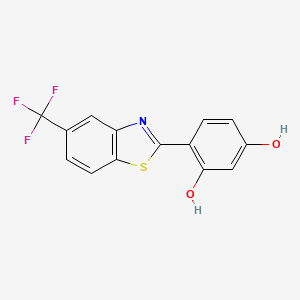
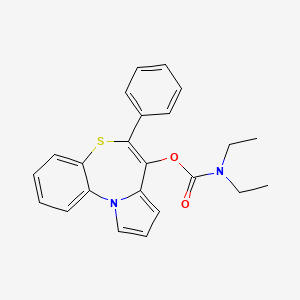


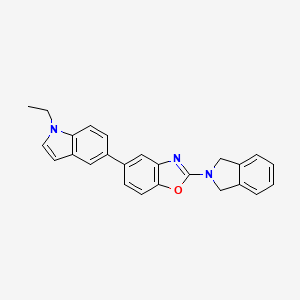
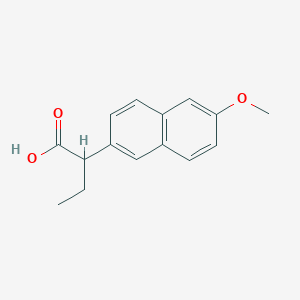
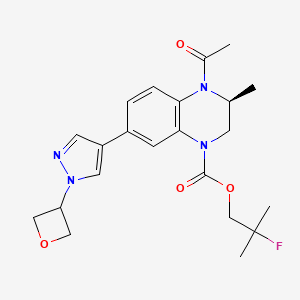
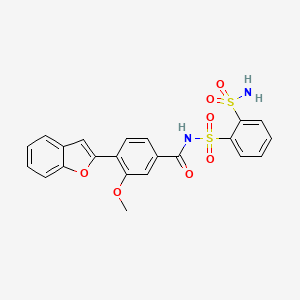
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)

![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
